molecular formula C7H14N4S B2868686 4-(3-Azidopropyl)thiomorpholine CAS No. 1250971-38-0

4-(3-Azidopropyl)thiomorpholine

Cat. No. B2868686
CAS RN: 1250971-38-0
M. Wt: 186.28
InChI Key: MRNCXMBTNMTAAD-UHFFFAOYSA-N
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Description

4-(3-Azidopropyl)thiomorpholine is a chemical compound with the molecular formula C7H14N4S . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 positively charged N, and 1 sulfide .


Synthesis Analysis

The synthesis of thiomorpholine has been achieved through a telescoped photochemical thiol–ene/cyclization sequence in continuous flow . The key step involves the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction can be conducted under highly concentrated (4 M) conditions using a low amount (0.1–0.5 mol %) of 9-fluorenone as the photocatalyst, leading to the corresponding half-mustard intermediate in quantitative yield . Thiomorpholine is subsequently obtained by base-mediated cyclization .


Molecular Structure Analysis

The molecular structure of 4-(3-Azidopropyl)thiomorpholine consists of 26 atoms, including 14 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 1 Sulfur atom . The molecule has a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 positively charged N, and 1 sulfide .

Scientific Research Applications

Bioactivity Profile

Morpholine and its thio analogue thiomorpholine, which includes “4-(3-Azidopropyl)thiomorpholine”, are moieties with multifaceted roles and have demonstrated myriad physiological activity . They have proven to act as bioactives against different molecular targets . These scaffolds have been an indispensable element of the pharmacophore and have exhibited selective enzyme inhibition against many receptors .

Drug Discovery

“4-(3-Azidopropyl)thiomorpholine” has been an integral aspect of the drug discovery process . This is due to its ability to act as a bioactive against different molecular targets .

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

“4-(3-Azidopropyl)thiomorpholine” can be used in the copper(I)-catalyzed one-pot [3+2] cycloaddition of various alkyl halides, sodium azide with 4-(prop-2-yn-1-yl)thiomorpholine and 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide to synthesize novel 1,4-disubstituted 1,2,3-triazoles .

Antimicrobial Activity

Some of the synthesized 1,4-disubstituted 1,2,3-triazoles using “4-(3-Azidopropyl)thiomorpholine” have shown excellent antibacterial activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus and Bacillus subtilis . They also registered moderate antifungal activity .

Stimuli-Responsive Polymers

“4-(3-Azidopropyl)thiomorpholine” can be used in the synthesis of stimuli-responsive polymers . These polymers can change their properties in response to changes in their environment, such as temperature, pH, or light .

Organic Synthesis and Solvent

Morpholine rings, which include “4-(3-Azidopropyl)thiomorpholine”, generally have applications in organic synthesis and as solvents in various processes .

Safety and Hazards

The safety data sheet for thiomorpholine indicates that it is a combustible liquid that causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3-azidopropyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNCXMBTNMTAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Azidopropyl)thiomorpholine

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